molecular formula C13H14BrNO B6334989 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole CAS No. 1467907-75-0

1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole

Cat. No. B6334989
CAS RN: 1467907-75-0
M. Wt: 280.16 g/mol
InChI Key: YMKWOIIXIAZURS-UHFFFAOYSA-N
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Description

“1-(2-Bromo-5-methoxyphenyl)ethanone” is a compound with the CAS Number: 6342-63-8 . It has a molecular weight of 229.07 . Another related compound is “(2-Bromo-5-methoxyphenyl)methanamine” with the CAS Number: 887581-09-1 and a molecular weight of 216.08 .


Physical And Chemical Properties Analysis

“1-(2-Bromo-5-methoxyphenyl)ethanone” has a boiling point of 288.9°C at 760 mmHg . Another related compound, “(2-Bromo-5-methoxyphenyl)methanamine”, is stored at 2-8°C .

Scientific Research Applications

1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a fluorescent dye for biological applications. This compound has also been used as a photolabile protecting group for organic molecules, as a ligand for transition metal complexes, and as an inhibitor of enzymes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole is not yet fully understood. It is known, however, that its brominated structure enables it to act as a Lewis acid, forming coordination complexes with transition metals. It is also believed that this compound can interact with biological molecules, such as proteins, through hydrogen bonding.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. Studies have shown, however, that this compound can have a variety of effects on biological systems. For example, it has been shown to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. It has also been shown to have cytotoxic effects on cancer cells.

Advantages and Limitations for Lab Experiments

1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. It is also fluorescent, which makes it useful for imaging applications. The main limitation of this compound is its solubility, which can be an issue in some applications.

Future Directions

The potential future directions for 1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole are numerous. It could be used in the development of new drugs and as a fluorescent marker for imaging applications. It could also be used as a catalyst for organic reactions and as a photolabile protecting group for organic molecules. Additionally, its mechanism of action could be further explored to better understand its effects on biological systems.

Synthesis Methods

1-(2-Bromo-5-methoxyphenyl)-2,5-dimethyl-1H-pyrrole can be synthesized from commercially available starting materials using a simple two-step procedure. The first step involves the reaction of 2-bromo-5-methoxyphenyl bromide with 2,5-dimethylpyrrole in the presence of a base such as sodium hydroxide. This reaction produces a brominated pyrrole derivative with the desired structure. The second step involves the reduction of the brominated pyrrole with a reducing agent such as sodium borohydride. This yields the desired product, this compound.

Safety and Hazards

The safety and hazards of a compound are usually determined through laboratory testing and are listed in its Material Safety Data Sheet (MSDS). For “1-(2-Bromo-5-methoxyphenyl)ethanone”, the hazard statements include H302-H315-H319-H335 .

properties

IUPAC Name

1-(2-bromo-5-methoxyphenyl)-2,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c1-9-4-5-10(2)15(9)13-8-11(16-3)6-7-12(13)14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKWOIIXIAZURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CC(=C2)OC)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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